molecular formula C11H9ClN2O2 B5833165 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione

1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5833165
M. Wt: 236.65 g/mol
InChI Key: AEQYCKQZBJGEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione, also known as BCNU, is a chemotherapeutic agent that has been used for the treatment of various cancers. It belongs to the family of alkylating agents and is known for its ability to cross the blood-brain barrier, making it a useful tool in the treatment of brain tumors.

Mechanism of Action

1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione is an alkylating agent that works by damaging the DNA in cancer cells. It attaches to the DNA and forms cross-links, which prevent the DNA from replicating properly. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the production of certain enzymes that are necessary for tumor growth. 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione has been shown to cause myelosuppression, which is a decrease in the production of blood cells. This can lead to an increased risk of infection and bleeding.

Advantages and Limitations for Lab Experiments

1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments. It is a well-established tool in the treatment of brain tumors and has been extensively studied. It is also able to cross the blood-brain barrier, making it useful in the study of brain tumors. However, 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione has several limitations. It is a toxic agent and can cause myelosuppression, which can limit its use in lab experiments. It is also known to have a short half-life, which can limit its efficacy.

Future Directions

There are several future directions for the study of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione. One area of research is the development of new formulations of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione that can overcome its limitations. Another area of research is the study of the mechanisms of resistance to 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione, which can lead to the development of new treatment strategies. Additionally, the study of the effects of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione on the immune system is an area of research that is gaining interest. Finally, the study of the combination of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione with other chemotherapeutic agents is an area of research that has the potential to enhance its efficacy.

Synthesis Methods

The synthesis of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione involves the reaction of 1,3-bis(chloroethyl)-1-nitrosourea with benzylamine. This reaction results in the formation of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione as a white crystalline solid. The synthesis of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione is a well-established process and has been described in several research papers.

Scientific Research Applications

1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancers, including brain tumors, lymphomas, and multiple myeloma. 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione is known to cross the blood-brain barrier, making it a useful tool in the treatment of brain tumors. It has also been used in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

1-benzyl-5-chloropyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQYCKQZBJGEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.